6-Chloro-2-methoxy-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of indanone, featuring a chlorine atom at the 6th position and a methoxy group at the 2nd position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one typically involves the chlorination of 2-methoxyindanone. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-2-methoxyindanone carboxylic acid.
Reduction: Formation of 6-chloro-2-methoxy-2,3-dihydroindan-1-ol.
Substitution: Formation of 6-substituted-2-methoxy-2,3-dihydroinden-1-one derivatives.
Scientific Research Applications
6-Chloro-2-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and methoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2,3-dihydroinden-1-one: Lacks the chlorine atom, resulting in different reactivity and biological properties.
6-Chloro-2,3-dihydroinden-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2,3-Dihydroinden-1-one: Lacks both chlorine and methoxy groups, serving as a simpler analog for comparative studies.
Uniqueness
6-Chloro-2-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-methoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-4-6-2-3-7(11)5-8(6)10(9)12/h2-3,5,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPXADYWNDENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C1=O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.